molecular formula C13H25BrO B13638550 1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane

1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane

Cat. No.: B13638550
M. Wt: 277.24 g/mol
InChI Key: DYCJFRJLBRWPMF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane is an organic compound that features a bromomethyl group, an isopropoxy group, and an isopropyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-isopropoxy-4-isopropylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Corresponding azides, thiols, or ethers.

    Oxidation: Alcohols or ketones.

    Reduction: Methyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. This process involves the formation of a transition state and the subsequent release of the bromide ion .

Properties

Molecular Formula

C13H25BrO

Molecular Weight

277.24 g/mol

IUPAC Name

1-(bromomethyl)-4-propan-2-yl-1-propan-2-yloxycyclohexane

InChI

InChI=1S/C13H25BrO/c1-10(2)12-5-7-13(9-14,8-6-12)15-11(3)4/h10-12H,5-9H2,1-4H3

InChI Key

DYCJFRJLBRWPMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(CBr)OC(C)C

Origin of Product

United States

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